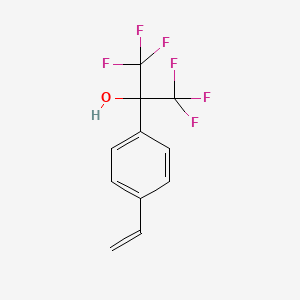

1,1,1,3,3,3-Hexafluoro-2-(4-vinylphenyl)propan-2-ol

Overview

Description

1,1,1,3,3,3-Hexafluoro-2-(4-vinylphenyl)propan-2-ol is a fluorinated alcohol characterized by a hexafluoroisopropyl (HFIP) backbone substituted with a 4-vinylphenyl group. This compound is notable for its unique physicochemical properties, including high hydrophobicity and strong hydrogen-bond-donating capacity due to the electron-withdrawing trifluoromethyl groups. It is synthesized via etherification reactions, such as the reaction of this compound with chloromethyl ethyl ether to form EETTB, a block copolymer used in thin-film materials for perpendicular domain orientation in polymer electronics . Commercial suppliers offer this compound with stabilizers (e.g., TBC) at 95% purity, highlighting its industrial relevance in photoresist manufacturing and advanced materials .

Preparation Methods

The synthesis of 1,1,1,3,3,3-Hexafluoro-2-(4-vinylphenyl)propan-2-ol typically involves the reaction of benzenemethanol, 4-ethynyl-α,α-bis(trifluoromethyl)- with appropriate reagents under controlled conditions. The reaction is carried out at a boiling point of 74-75°C under reduced pressure (3 mmHg) . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and yield of the final product .

Chemical Reactions Analysis

1,1,1,3,3,3-Hexafluoro-2-(4-vinylphenyl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions typically yield alcohols or hydrocarbons, depending on the reagents and conditions used.

Substitution: The vinyl group in the compound allows for substitution reactions, where different substituents can replace the hydrogen atoms.

Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents employed .

Scientific Research Applications

1,1,1,3,3,3-Hexafluoro-2-(4-vinylphenyl)propan-2-ol has a wide range of applications in scientific research:

Biology: The compound’s unique properties make it useful in the development of biosensors and other biological assays.

Medicine: It is explored for potential use in drug delivery systems due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1,1,1,3,3,3-Hexafluoro-2-(4-vinylphenyl)propan-2-ol involves its high ionizing power and polarity, which facilitate various chemical reactions. For instance, in Friedel-Crafts-type reactions, the compound acts as a solvent, enhancing the reactivity of covalent reagents even in the absence of a Lewis acid catalyst . This property is particularly valuable in organic synthesis and industrial applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Fluorinated Alcohols

Structural and Functional Group Variations

1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

- Structure : Lacks the 4-vinylphenyl substituent, featuring only the HFIP core.

- Properties: Log P: ~0.8 (lower hydrophobicity compared to vinylphenyl derivatives) . pKa: ~9–10, with H-bond donor ability enhanced by solvent aggregation (dimers/trimers) .

- Applications: Solvent for amyloid-β peptide dissolution in Alzheimer’s research . Eluent additive in HPLC for separating structurally similar antimicrobials (e.g., ciprofloxacin and norfloxacin) .

Bisphenol AF (BPAF)

- Structure: Contains two phenol rings linked via a hexafluoropropanol group.

- Properties :

- Applications: Used as a bisphenol analog in polymer production, with enhanced thermal and chemical stability compared to BPA .

1,1,1,3,3,3-Hexafluoro-2-(3-fluoro-4-iodophenyl)propan-2-ol

- Structure : Substituted with fluorine and iodine at the 3- and 4-positions of the phenyl ring.

- Synthesis: Prepared via diazotization and iodination of an amino-substituted precursor .

- Applications : Intermediate in pharmaceutical synthesis (e.g., ROR-γ inhibitors for prostate cancer) .

Physicochemical Properties Comparison

*Estimated based on structural analogs.

Critical Analysis of Functional Group Impact

- Hydrophobicity : The vinylphenyl group increases Log P compared to HFIP, enhancing compatibility with hydrophobic matrices in photoresists .

- Acidity: Electron-withdrawing fluorine atoms lower pKa relative to non-fluorinated alcohols, but the vinyl group’s resonance effects may further stabilize deprotonation.

- Aggregation Behavior: Unlike HFIP, which forms H-bonded aggregates (dimers/trimers) to boost H-bond donor strength , the bulky vinylphenyl group in the target compound likely disrupts aggregation, altering solvation properties.

Biological Activity

1,1,1,3,3,3-Hexafluoro-2-(4-vinylphenyl)propan-2-ol (HFVPH) is a fluorinated compound that has garnered attention due to its unique chemical properties and potential applications in various fields such as materials science and pharmaceuticals. This article explores its biological activity, including its interactions with biological systems and potential therapeutic applications.

- Chemical Formula : C₁₁H₈F₆O

- Molecular Weight : 292.16 g/mol

- CAS Number : 2386-82-5

- Boiling Point : 74–75 °C at 3 mmHg

Biological Activity Overview

The biological activity of HFVPH is primarily influenced by its structural characteristics, particularly the presence of fluorine atoms which can enhance lipophilicity and alter interaction dynamics with biological membranes. The following sections summarize key findings related to its biological activity.

1. Antimicrobial Activity

Studies have indicated that fluorinated alcohols exhibit antimicrobial properties. HFVPH was tested against various bacterial strains, showing moderate activity against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell membranes due to its hydrophobic nature.

2. Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines revealed that HFVPH has a dose-dependent cytotoxic effect. At higher concentrations, it induces apoptosis in cancer cell lines, suggesting potential applications in cancer therapy. The IC50 values varied across different cell lines, indicating selective toxicity profiles.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 40 |

The proposed mechanism for the cytotoxic effects of HFVPH involves the generation of reactive oxygen species (ROS), leading to oxidative stress within cells. This was supported by assays measuring ROS levels post-treatment with HFVPH.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers investigated the anticancer properties of HFVPH in vitro and in vivo. The compound was administered to mice with xenograft tumors derived from human cancer cells. Results indicated a significant reduction in tumor size compared to control groups.

Case Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of HFVPH against standard antibiotics. The results demonstrated that while HFVPH exhibited lower efficacy than conventional antibiotics like penicillin, it showed synergistic effects when combined with certain antifungal agents.

Research Findings

Recent research highlights the potential of HFVPH as a multifunctional agent due to its unique properties:

- Fluorination Effects : The introduction of fluorine atoms enhances stability and bioavailability.

- Biocompatibility : Preliminary studies suggest that HFVPH is relatively biocompatible at lower concentrations, making it a candidate for drug formulation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1,1,1,3,3,3-hexafluoro-2-(4-vinylphenyl)propan-2-ol, and what are the critical reaction conditions?

- Answer : The synthesis typically involves fluorination and substitution reactions. A common approach is the nucleophilic substitution of a precursor like 2-(4-vinylphenyl)propan-2-ol with hexafluoropropene under high-pressure conditions. Catalytic methods using transition metals (e.g., palladium) may enhance yield and selectivity. Reaction solvents such as anhydrous tetrahydrofuran (THF) or dichloromethane are critical to avoid hydrolysis of intermediates. Post-synthesis purification via fractional distillation or recrystallization ensures ≥99% purity .

Q. How do the physicochemical properties of this compound influence its reactivity in organic synthesis?

- Answer : The electron-withdrawing hexafluoro groups increase the acidity of the hydroxyl group (pKa ~9–10), enabling it to act as a strong hydrogen-bond donor. This property facilitates its use as a solvent or catalyst in reactions requiring polar aprotic conditions, such as Diels-Alder or Friedel-Crafts reactions. Its low boiling point (59°C) necessitates controlled temperature settings during reflux .

Q. What spectroscopic techniques are most effective for characterizing this fluorinated compound?

- Answer :

- 19F NMR : Identifies fluorine environments and confirms substitution patterns.

- IR Spectroscopy : Detects O–H stretching (~3500 cm⁻¹) and C–F vibrations (1100–1200 cm⁻¹).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 296.02 for C₁₁H₈F₆O).

- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity studies .

Advanced Research Questions

Q. How does the incorporation of this compound into polymer matrices affect material properties in electrospinning applications?

- Answer : As a co-solvent with polylactide (PLA) and proteins (e.g., BSA), it improves miscibility and fiber uniformity due to its high polarity (ε ~17) and H-bonding capacity. Ternary phase diagrams (e.g., PLA-BSA-HFIP) reveal optimal ratios for defect-free nanofiber production. Post-electrospinning, residual solvent removal requires vacuum drying to prevent polymer degradation .

Q. What experimental strategies address contradictions in reported biological activity data for derivatives of this compound?

- Answer : Discrepancies in IC₅₀ values (e.g., in sGC stimulation studies) often arise from assay conditions. Standardization steps include:

- Solvent Controls : Use HFIP-free buffers to rule out solvent interference.

- Metabolic Stability Assays : Incubate with liver microsomes to assess degradation kinetics.

- Orthogonal Validation : Cross-check results using SPR (surface plasmon resonance) and cell-based luciferase reporters .

Q. What are the key considerations for designing in vivo studies to evaluate the pharmacokinetics of this compound?

- Answer :

- Dosing Route : Intravenous administration avoids first-pass metabolism, critical for low-bioavailability fluorinated compounds.

- Analytical Methods : LC-MS/MS with deuterated internal standards (e.g., HFIP-d2) ensures quantification accuracy in plasma.

- Toxicokinetics : Monitor fluorinated metabolite accumulation in liver/kidney tissues via ¹⁹F MRI .

Q. How does the compound’s stability under varying humidity conditions impact experimental reproducibility?

- Answer : Hydrolysis of the vinylphenyl group can occur in humid environments, generating 4-vinylphenol as a degradation byproduct. Stability studies recommend:

- Storage : Anhydrous conditions (<10 ppm H₂O) at −20°C in amber vials.

- In-line Moisture Sensors : Integrated into reaction setups for real-time monitoring .

Q. Safety and Handling

Q. What PPE and engineering controls are mandated for handling this compound in laboratory settings?

- Answer :

Properties

IUPAC Name |

2-(4-ethenylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F6O/c1-2-7-3-5-8(6-4-7)9(18,10(12,13)14)11(15,16)17/h2-6,18H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHDPTOIUYREFCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

116352-29-5 | |

| Record name | Benzenemethanol, 4-ethenyl-α,α-bis(trifluoromethyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116352-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00382050 | |

| Record name | 2-(4-Ethenylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122056-08-0 | |

| Record name | 2-(4-Ethenylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.